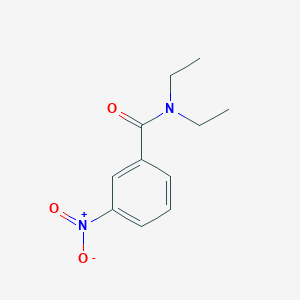

N,N-diethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-6-5-7-10(8-9)13(15)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXQMTJOJKBZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324380 | |

| Record name | N,N-diethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-21-8 | |

| Record name | 2433-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to N,N-Diethyl-3-nitrobenzamide in Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the demanding arena of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. N,N-diethyl-3-nitrobenzamide, a seemingly unassuming nitro-aromatic compound, emerges as a pivotal building block, offering a confluence of desirable chemical handles that empower chemists to construct complex molecular architectures. Its true value is realized upon considering the latent reactivity of its aromatic nitro group, which serves as a masked amine, and the robust nature of the tertiary amide functionality.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role as a precursor in the generation of privileged scaffolds for medicinal chemistry. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of an intermediate is fundamental to its effective utilization. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 2433-21-8 | [1][2] |

| Appearance | Solid (predicted) | |

| InChI Key | CKXQMTJOJKBZGD-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

The spectroscopic signature of this compound is critical for reaction monitoring and quality control. Due to restricted rotation around the amide C-N bond, the two ethyl groups are often non-equivalent, leading to more complex NMR spectra than might be initially anticipated.

| Spectroscopy | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)/m/z | Assignment |

| IR | ~1630 - 1650 | C=O stretch (tertiary amide)[1] |

| ~1525 - 1540 | Asymmetric NO₂ stretch[1] | |

| ~1345 - 1355 | Symmetric NO₂ stretch[1] | |

| ¹H NMR | ~7.6 - 8.5 | Aromatic-H (multiplet)[1] |

| ~3.2 - 3.6 | -CH₂- (broad)[1] | |

| ~1.1 - 1.3 | -CH₃ (broad triplet)[1] | |

| ¹³C NMR | ~168 - 171 | C=O[1] |

| ~122 - 148 | Aromatic-C[1] | |

| ~39 - 43 | -CH₂-[1] | |

| ~12 - 14 | -CH₃[1] | |

| MS (EI) | 222 | Molecular Ion [M]⁺[1] |

| 193 | [M - C₂H₅]⁺[1] | |

| 150 | [3-nitrobenzoyl cation]⁺[1] | |

| 104 | [C₇H₄O]⁺ (from loss of NO₂)[1] | |

| 72 | [Diethylamino cation]⁺[1] |

Table 2: Predicted Spectroscopic Data for this compound [1]

Synthesis of this compound: A Reliable Two-Step Approach

The most common and dependable route to this compound involves a two-step process commencing with 3-nitrobenzoic acid. This method is favored for its high efficiency and the relative ease of purification.[1]

Step 1: Formation of 3-Nitrobenzoyl Chloride

The initial step activates the carboxylic acid by converting it to the more reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.

Caption: Formation of 3-Nitrobenzoyl Chloride.

Experimental Protocol: Synthesis of 3-Nitrobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the solid 3-nitrobenzoic acid.

-

Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is often used in the next step without further purification. A high yield (typically >90%) is expected.

Step 2: Amidation with Diethylamine

The crude 3-nitrobenzoyl chloride is then reacted with diethylamine to form the target amide. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction.

Caption: Amidation to form this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve diethylamine and triethylamine in an anhydrous aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Reagent Addition: Add the crude 3-nitrobenzoyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise to the cooled amine solution with vigorous stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

The Cornerstone Transformation: Reduction to 3-Amino-N,N-diethylbenzamide

The primary utility of this compound in organic synthesis lies in its facile reduction to the corresponding aniline, 3-amino-N,N-diethylbenzamide. This transformation unmasks a versatile primary amine that can participate in a wide array of subsequent reactions, including amide couplings, reductive aminations, and the formation of heterocyclic systems.

Catalytic hydrogenation is the most efficient and cleanest method for this reduction, with palladium on carbon (Pd/C) being a widely used and effective catalyst.[1]

Caption: Catalytic Hydrogenation of this compound.

Experimental Protocol: Catalytic Reduction to 3-Amino-N,N-diethylbenzamide

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C under an inert atmosphere.

-

Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or TLC analysis indicates complete conversion.

-

Workup and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to afford 3-amino-N,N-diethylbenzamide, which is often of sufficient purity for subsequent steps. High yields are generally obtained with this method.

Applications in Drug Development: A Gateway to Bioactive Scaffolds

The resulting 3-amino-N,N-diethylbenzamide is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the aniline and the tertiary amide functionalities allows for diverse synthetic elaborations.

For instance, the amino group can be acylated to introduce new side chains, or it can be used as a nucleophile in the construction of heterocyclic rings, which are common motifs in many drug molecules. The robust diethylamide group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and appropriate lipophilicity.

While specific, publicly disclosed synthetic routes for marketed drugs originating directly from this compound are proprietary, the strategic importance of the 3-aminobenzamide core is evident in numerous patented therapeutic agents. For example, related aminobenzamides are key components in compounds developed as antihypertensive agents and in the synthesis of molecules targeting various enzymes and receptors.

Conclusion

This compound serves as a testament to the strategic importance of well-designed intermediates in organic synthesis. Its straightforward and high-yielding synthesis, coupled with the critical transformation to 3-amino-N,N-diethylbenzamide, provides a reliable and versatile platform for the construction of complex molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this intermediate opens doors to the efficient and innovative design of novel therapeutic agents. The methodologies and insights presented in this guide are intended to empower chemists to harness the full potential of this valuable synthetic tool.

References

-

This compound | C11H14N2O3 | CID 347741 - PubChem. Available at: [Link]

Sources

1H NMR and 13C NMR of N,N-diethyl-3-nitrobenzamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N,N-diethyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document delves into the theoretical principles governing the spectral features of this molecule, including the influence of the aromatic nitro and N,N-diethylamide substituents. Detailed experimental protocols for data acquisition are presented, followed by a meticulous interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shift assignments and coupling constant analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of substituted benzamides.

Introduction: The Significance of NMR in the Structural Elucidation of this compound

This compound is a versatile nitro-aromatic compound that serves as a crucial building block in organic synthesis.[1] Its utility often lies in the chemical reactivity of the aromatic nitro group, which can be reduced to the corresponding amine, a privileged scaffold in the development of pharmaceuticals and advanced materials.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound. We will explore the underlying principles that dictate the chemical shifts and coupling patterns observed in the spectra, paying close attention to the electronic effects of the electron-withdrawing nitro group and the amide functionality on the benzoyl ring. Furthermore, we will discuss the phenomenon of restricted rotation around the amide C-N bond, a key feature influencing the appearance of the N-ethyl signals.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is fundamental to accurate spectral interpretation. The following protocol outlines a standardized procedure for the preparation and analysis of an this compound sample.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

| Parameter | ¹H NMR | ¹³C NMR |

| Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Temperature | 298 K | 298 K |

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the two ethyl groups. The interpretation of these signals provides a wealth of information about the molecular structure.

The Aromatic Region: Influence of Substituents

The nitro group (NO₂) is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing their signals to appear at a higher chemical shift (downfield).[2] Conversely, the N,N-diethylamide group is a moderately activating group through resonance, which would tend to shield the ortho and para positions. The interplay of these electronic effects determines the final chemical shifts of the aromatic protons.

The substitution pattern (meta) leads to a complex splitting pattern for the four aromatic protons. Based on the analysis of similar compounds like 3-nitrobenzaldehyde, we can predict the relative chemical shifts and coupling patterns.[3]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.5 - 8.7 | s (or narrow t) | J(H2-H6) ≈ 1-2 Hz, J(H2-H4) ≈ 2-3 Hz |

| H-4 | ~8.2 - 8.4 | ddd | J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 Hz, J(H4-H2) ≈ 2-3 Hz |

| H-5 | ~7.6 - 7.8 | t | J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 7-8 Hz |

| H-6 | ~7.9 - 8.1 | ddd | J(H6-H5) ≈ 7-8 Hz, J(H6-H4) ≈ 1-2 Hz, J(H6-H2) ≈ 1-2 Hz |

| -CH₂- (ethyl) | ~3.2 - 3.6 (two broad signals) | br q | J ≈ 7 Hz |

| -CH₃ (ethyl) | ~1.1 - 1.3 (two broad signals) | br t | J ≈ 7 Hz |

Note: The predicted chemical shifts are based on analogous compounds and theoretical principles. Actual experimental values may vary.

The N,N-diethyl Group and Restricted Amide Bond Rotation

A key feature in the ¹H NMR spectrum of N,N-diethylbenzamides is the hindered rotation around the carbonyl-nitrogen (C-N) bond due to its partial double bond character.[4] This restricted rotation makes the two ethyl groups diastereotopic, meaning they are chemically non-equivalent. Consequently, the two methylene (-CH₂-) groups and the two methyl (-CH₃) groups will each give rise to separate signals.[4] At room temperature, these signals are often broad due to the rate of rotation being on the NMR timescale. Upon heating, the rotation becomes faster, and the separate signals will coalesce into a single quartet for the methylene protons and a single triplet for the methyl protons.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon atoms and their electronic environments.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 - 172 |

| C-3 (C-NO₂) | ~147 - 150 |

| C-1 (C-C=O) | ~136 - 139 |

| C-5 | ~129 - 132 |

| C-6 | ~126 - 129 |

| C-4 | ~123 - 126 |

| C-2 | ~121 - 124 |

| -CH₂- (ethyl) | ~39 - 44 (two signals) |

| -CH₃ (ethyl) | ~12 - 15 (two signals) |

Note: The predicted chemical shifts are based on analogous compounds and theoretical principles. Actual experimental values may vary.[1]

The carbonyl carbon (C=O) is significantly deshielded and appears far downfield.[1] The carbon attached to the nitro group (C-3) is also deshielded due to the strong electron-withdrawing nature of the nitro group. Similar to the proton spectrum, the restricted C-N bond rotation results in two distinct signals for the methylene carbons and two for the methyl carbons of the diethyl groups.[1]

Visualization of Molecular Structure and NMR Correlations

Visual aids are indispensable for correlating NMR data with the molecular structure.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Key ¹H-¹H COSY Correlations

A 2D COSY (Correlation Spectroscopy) experiment is invaluable for confirming proton-proton coupling relationships. The following diagram illustrates the expected key correlations.

Caption: Predicted ¹H-¹H COSY correlations in the aromatic region.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a detailed fingerprint of its molecular structure. The predicted spectra are characterized by a complex aromatic region due to the electronic effects of the nitro and amide groups, and by the non-equivalence of the N-ethyl groups arising from restricted rotation around the amide C-N bond. This guide serves as a practical resource for researchers, providing both the theoretical background and a procedural framework for the acquisition and interpretation of NMR data for this important class of molecules. The principles discussed herein are broadly applicable to the structural elucidation of other substituted aromatic compounds.

References

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry with Caroline. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of N,N-diethyl-3-aminobenzamide for Medicinal Chemistry

Introduction: The Significance of the Aminobenzamide Scaffold

The N,N-diethyl-3-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Derivatives of this structure have shown significant potential in various therapeutic areas. For instance, the aminobenzamide moiety is a key structural feature in molecules designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a crucial target for managing type 2 diabetes by prolonging the action of incretin hormones.[1][2] Furthermore, related aminobenzamide structures are extensively studied as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair, making them promising candidates for cancer therapy.[3][4]

Given its importance, the efficient and reliable synthesis of N,N-diethyl-3-aminobenzamide is a critical step in the drug discovery and development pipeline. This guide provides a detailed examination of a robust synthetic strategy, offering both the practical "how-to" and the fundamental "why" behind the chosen methodologies. We will explore a common and scalable two-step approach starting from 3-nitrobenzoic acid, which involves the formation of an amide bond followed by the reduction of a nitro group. This route is often preferred due to the ready availability and lower cost of the starting material, as well as the chemoselectivity of the reactions involved.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of N,N-diethyl-3-aminobenzamide can be efficiently achieved through a two-stage process that prioritizes yield and purity. The overall strategy involves first constructing the diethylamide functionality from 3-nitrobenzoic acid, and subsequently reducing the nitro group to the desired primary amine. This sequence is strategically sound as it avoids potential complications of the free amino group, such as self-polymerization or side reactions during the amide formation step.

The workflow can be visualized as follows:

Caption: Overall synthetic workflow for N,N-diethyl-3-aminobenzamide.

Part 1: Synthesis of this compound

This initial stage focuses on the creation of the amide bond. The carboxylic acid of 3-nitrobenzoic acid is not sufficiently reactive to directly form an amide with diethylamine under mild conditions. Therefore, it must first be converted into a more electrophilic species. The use of thionyl chloride (SOCl₂) to form an acid chloride is a classic and highly effective method for this activation.

Mechanism: Acid Chloride Formation and Nucleophilic Acyl Substitution

The reaction proceeds via a two-step mechanism. First, the carboxylic acid is activated by thionyl chloride. Subsequently, the highly reactive acid chloride undergoes nucleophilic acyl substitution with diethylamine. A tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

Caption: Key steps in the amide formation reaction.

Experimental Protocol: this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Nitrobenzoic Acid | 167.12 | 10.0 g | 59.8 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 6.5 mL (8.8 g) | 74.0 | 1.24 |

| Diethylamine | 73.14 | 9.3 mL (6.6 g) | 89.7 | 1.5 |

| Triethylamine (Et₃N) | 101.19 | 9.2 mL (6.6 g) | 65.8 | 1.1 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzoic acid (10.0 g, 59.8 mmol).

-

Acid Chloride Formation: Add thionyl chloride (6.5 mL, 74.0 mmol) dropwise to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL) can be added to accelerate this step. Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical to prevent unwanted side reactions in the next stage.

-

Amidation: Dissolve the resulting crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (100 mL). In a separate flask, prepare a solution of diethylamine (9.3 mL, 89.7 mmol) and triethylamine (9.2 mL, 65.8 mmol) in dichloromethane (50 mL).

-

Reaction Execution: Cool the acid chloride solution to 0°C using an ice bath. Add the diethylamine/triethylamine solution dropwise over 30 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.[6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours to ensure completion.[6]

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil or solid. The crude product is often of sufficient purity for the next step.

Part 2: Synthesis of N,N-diethyl-3-aminobenzamide

The final step is the reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of synthetic organic chemistry, with several reliable methods available. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Mechanism: Nitro Group Reduction

The reduction of a nitro group with SnCl₂ in acidic media is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic environment. The overall transformation converts the -NO₂ group to an -NH₂ group.

Experimental Protocol: N,N-diethyl-3-aminobenzamide

| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Moles (mmol) | Equivalents |

| This compound | 222.24 | ~13.3 g (theoretical) | 59.8 | 1.0 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 40.5 g | 179.5 | 3.0 |

| Concentrated HCl (37%) | - | 50 mL | - | - |

| Ethanol (95%) | - | 100 mL | - | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed (~6M solution) | - | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude this compound (from the previous step, ~59.8 mmol) in ethanol (100 mL).

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (40.5 g, 179.5 mmol) in concentrated HCl (50 mL) to the flask. The addition may be exothermic, so it should be done carefully, potentially with cooling.

-

Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) and maintain for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralization and Work-up: Cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the excess acid by slowly adding a 6M aqueous solution of sodium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin hydroxides will form.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL). The tin salts can sometimes make the separation difficult; filtration through a pad of celite may be necessary before extraction.

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to yield N,N-diethyl-3-aminobenzamide as a pure solid.

Alternative Methods: The Role of Modern Coupling Reagents

While the acid chloride method is robust, modern medicinal chemistry often employs peptide coupling reagents for amide bond formation due to their milder conditions and broader functional group tolerance.[7][8] If starting from 3-aminobenzoic acid, a direct coupling with diethylamine is possible. However, the amino group of 3-aminobenzoic acid must first be protected (e.g., as a Boc-carbamate) to prevent polymerization.

The general workflow using a coupling reagent would be:

Caption: Workflow using a coupling reagent and protecting group strategy.

Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provide high yields with minimal side products.[7] This approach avoids the use of harsh reagents like thionyl chloride and is highly amenable to automated and parallel synthesis platforms.

Conclusion

The synthesis of N,N-diethyl-3-aminobenzamide is a fundamental process for accessing a range of important molecules in medicinal chemistry. The protocol detailed here, starting from 3-nitrobenzoic acid, represents a cost-effective, scalable, and reliable method. Understanding the causality behind each step—from the activation of the carboxylic acid to the choice of reducing agent and the rationale for the work-up procedures—empowers researchers to troubleshoot and adapt this synthesis for their specific needs. For applications requiring milder conditions or for the synthesis of analogues, the use of modern coupling reagents offers a powerful alternative.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide.

- Al-Oqail, M. M., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide.

- Patel, S. R., et al. (2015). Process for preparation of n,n-di substituted carboxamides. Google Patents. US20150126734A1.

- Wang, Y., et al. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents. CN101362707A.

- Li, J., et al. (2021). Preparation method of N, N-diethylhydroxylamine. Google Patents. CN112375011A.

- García, A., et al. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI.

- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.

- Zhang, J., et al. (2014). Preparation method of p-aminobenzamide. Google Patents. CN104193646A.

- European Patent Office. (n.d.). Production and purification of an N,N-diethylaminophenol. Google Patents. EP0287277A1.

- ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.

- Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Dovepress.

- Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. NIH National Library of Medicine.

- PubMed. (n.d.). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury.

- PubMed. (n.d.). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Oakwood Chemical. (n.d.). Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. bachem.com [bachem.com]

- 8. biosynth.com [biosynth.com]

Application Notes and Protocols: Analytical Strategies for Monitoring the Synthesis of N,N-diethyl-3-nitrobenzamide

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of N,N-diethyl-3-nitrobenzamide, a key intermediate in various chemical manufacturing processes. We delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we present not only the procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can make informed decisions for robust reaction monitoring, process optimization, and impurity profiling.

Introduction: The Importance of Reaction Monitoring

This compound is a crucial building block in organic synthesis, particularly valued for the reactivity of its aromatic nitro group which can be reduced to the corresponding aniline, a privileged scaffold in medicinal chemistry.[1] The efficient synthesis of this target molecule is paramount. Real-time or quasi-real-time monitoring of the chemical reaction provides critical insights into reaction kinetics, conversion rates, and the formation of byproducts. This allows for precise determination of the reaction endpoint, optimization of reaction conditions (temperature, stoichiometry, catalyst loading), and ultimately, maximization of yield and purity while minimizing downstream processing costs.

This guide will focus on the most common and reliable synthetic route: the acylation of diethylamine with 3-nitrobenzoyl chloride.[1][] We will explore a multi-faceted analytical approach to monitor the consumption of starting materials and the formation of the desired amide product.

Synthetic Pathway Overview

The primary synthesis route involves the reaction of 3-nitrobenzoyl chloride with diethylamine. An acid scavenger, such as triethylamine or an excess of diethylamine, is necessary to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Scheme:

-

Step 1: Formation of the Acid Chloride (if starting from 3-nitrobenzoic acid) 3-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 3-nitrobenzoyl chloride.[1][3]

-

Step 2: Amide Formation (Schotten-Baumann Reaction) The isolated 3-nitrobenzoyl chloride is then reacted with diethylamine to form this compound.[1][4]

The key species to monitor during Step 2 are:

-

Starting Material: 3-nitrobenzoyl chloride

-

Reagent: Diethylamine (though its high volatility and basicity can make direct monitoring challenging)

-

Product: this compound

-

Potential Byproduct: 3-nitrobenzoic acid (from hydrolysis of the acid chloride)

Analytical Methodologies and Protocols

A combination of chromatographic and spectroscopic methods provides a comprehensive toolkit for monitoring this reaction.

Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring

TLC is an indispensable tool for rapid, cost-effective, and qualitative monitoring of reaction progress.[5][6][7] Its primary utility lies in its ability to quickly visualize the disappearance of starting materials and the appearance of the product.

Causality & Rationale: The choice of TLC is based on the significant polarity difference between the highly reactive 3-nitrobenzoyl chloride and the less polar amide product. This difference allows for easy separation on a silica plate.

Protocol:

-

Plate Preparation: Use silica gel 60 F₂₅₄ plates.

-

Spotting: At timed intervals (e.g., t=0, 15 min, 30 min, 1 hr), withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute with a suitable solvent like ethyl acetate or dichloromethane. Spot the diluted sample onto the TLC plate alongside co-spotted standards of the starting material (3-nitrobenzoyl chloride) and, if available, the purified product.

-

Elution: Develop the plate in a chamber saturated with a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8).

-

Visualization: Visualize the spots under UV light (254 nm). The starting material and product are typically UV-active. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[8]

Data Interpretation:

| Compound | Expected Rf Value (Qualitative) | Appearance under UV (254 nm) |

| 3-Nitrobenzoyl Chloride | Higher Rf | Dark Spot |

| This compound | Lower Rf | Dark Spot |

| 3-Nitrobenzoic Acid (byproduct) | Very Low Rf (near baseline) | Dark Spot |

Note: The acid chloride is reactive and may streak or partially hydrolyze to the carboxylic acid on the silica plate.

High-Performance Liquid Chromatography (HPLC): Accurate Quantitative Analysis

For precise quantitative data on reaction conversion and purity, reverse-phase HPLC with UV detection is the method of choice. It is well-suited for analyzing non-volatile compounds like aromatic amides.[9]

Causality & Rationale: HPLC provides superior resolution and reproducibility compared to TLC. By using a C18 column, we can effectively separate the moderately polar product from any remaining starting materials and non-polar or highly polar impurities. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.

Protocol:

-

Sample Preparation: At each time point, quench a small aliquot of the reaction mixture in a known volume of mobile phase (e.g., acetonitrile/water) to stop the reaction and dilute the sample. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation & Conditions:

-

Instrument: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). Adding 0.1% formic acid can improve peak shape.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both starting material and product have significant absorbance (e.g., 254 nm or 320 nm).[10]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Identify peaks based on the retention times of pre-injected standards. Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Expected Quantitative Data:

| Compound | Expected Retention Time (min) |

| 3-Nitrobenzoic Acid | ~2-3 |

| 3-Nitrobenzoyl Chloride | ~4-5 |

| This compound | ~6-8 |

(Note: Retention times are estimates and will vary based on the exact HPLC system, column, and mobile phase composition.)

Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification

GC-MS is a powerful technique for identifying and quantifying volatile components in the reaction mixture. It is particularly useful for confirming the product's identity and detecting volatile side-products.[11]

Causality & Rationale: The product, this compound, is thermally stable and sufficiently volatile for GC analysis. The mass spectrometer provides unambiguous identification based on the molecular ion peak and characteristic fragmentation pattern.[1]

Protocol:

-

Sample Preparation: Quench and dilute a reaction aliquot in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation & Conditions:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as an Rtx-5 or DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[12]

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Injector: Split/splitless injector at 250°C.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis: The product can be identified by its retention time and its mass spectrum, which should show a molecular ion peak [M]⁺ at m/z 222.[1] Key fragments can further confirm the structure.

Expected Mass Spectrometry Data:

| Compound | Molecular Weight | Expected Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 222.24 g/mol [13] | 222 | 150 (loss of N(Et)₂), 104, 76 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural & Kinetic Insights

NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used to monitor reaction kinetics by observing changes in the signals of reactants and products over time.[14]

Causality & Rationale: ¹H NMR is ideal because the protons on the diethyl groups of the product have a distinct chemical shift and multiplicity compared to any protons in the starting materials. This allows for clear, unambiguous tracking of product formation.

Protocol:

-

Sample Preparation: Withdraw an aliquot from the reaction, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

-

Data Analysis: Monitor the disappearance of signals corresponding to the starting material (aromatic protons of 3-nitrobenzoyl chloride) and the appearance of new signals for the product. Specifically, the appearance of the quartet and triplet signals for the ethyl groups is a clear indicator of product formation.[15] Reaction conversion can be calculated by integrating the product and starting material signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 3-Nitrobenzoyl Chloride | Aromatic | 7.8 - 8.8 | Multiplet |

| This compound | -CH₂- (ethyl) | ~3.54 | Quartet (q) |

| -CH₃ (ethyl) | ~1.1-1.3 | Triplet (t) | |

| Aromatic | 7.5 - 8.2 | Multiplet |

(Note: Chemical shifts are approximate and can be influenced by solvent and concentration.)[15]

Integrated Analytical Workflow

A robust monitoring strategy integrates these techniques to leverage their respective strengths.

Conclusion

The successful synthesis of this compound relies on careful monitoring to ensure optimal yield and purity. No single analytical technique is sufficient; instead, a complementary approach is required. Thin-Layer Chromatography offers a rapid, qualitative assessment of reaction progress, ideal for real-time checks at the bench. High-Performance Liquid Chromatography provides the robust, quantitative data necessary for accurate determination of reaction kinetics and purity assessment. Gas Chromatography-Mass Spectrometry is invaluable for final product confirmation and the identification of volatile impurities. Finally, NMR spectroscopy offers definitive structural confirmation and an alternative method for kinetic studies. By integrating these methods as outlined in this guide, researchers and process chemists can achieve a comprehensive understanding and control over the synthesis, leading to more efficient, reliable, and scalable chemical processes.

References

- Guidechem. (n.d.). How to Synthesize 3-NITROBENZAMIDE?.

-

PrepChem.com. (2013). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.

- ResearchGate. (n.d.). Selected traditional methods for amide synthesis.

- Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (n.d.). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Retrieved from [Link]

- International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.

-

ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

-

Mettler Toledo. (n.d.). Reaction Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies. GlycoPOD. Retrieved from [Link]

- ResearchGate. (n.d.). Time- and Site-Resolved Kinetic NMR: Real-Time Monitoring of Off-Equilibrium Chemical Dynamics by 2D Spectrotemporal Correlations.

-

National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link]

-

PubMed Central. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. This compound|CAS 2433-21-8 [benchchem.com]

- 3. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C11H14N2O3 | CID 347741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of N,N-diethyl-3-nitrobenzamide

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for N,N-diethyl-3-nitrobenzamide, a key intermediate in various chemical syntheses. The method is designed for researchers, scientists, and professionals in drug development and quality control, providing a reliable protocol for assessing the purity and stability of this compound. The described isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, meeting the stringent requirements outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity Analysis

This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final product. Even minor impurities originating from starting materials, side reactions, or degradation can lead to downstream complications in multi-step syntheses.[1] Therefore, a validated, high-fidelity analytical method is essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive guide to a specific HPLC method, including the scientific rationale behind the chosen parameters and a full validation protocol according to ICH Q2(R1) guidelines.[2]

Method Rationale: A Causality-Driven Approach

The development of a robust HPLC method is not arbitrary; it is a scientifically driven process. Each parameter is selected to ensure optimal separation and quantification of this compound from its potential impurities.

-

Chromatographic Mode (Reverse-Phase): this compound is a moderately polar organic molecule. Reverse-phase chromatography, which utilizes a non-polar stationary phase (C18) and a polar mobile phase, is the ideal choice for retaining and separating such compounds based on their hydrophobicity.

-

Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is necessary to achieve a good separation between the main analyte and closely related impurities. The end-capping on modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups, ensuring sharp, symmetrical peaks.

-

Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water. ACN is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) serves a critical purpose: it protonates the amide nitrogen and any residual silanols on the column, leading to improved peak shape and consistent retention times.[3][4] An isocratic elution is employed for its simplicity, robustness, and suitability for routine quality control analysis where the impurity profile is generally known.[4]

-

Detection (UV-Vis): The presence of a nitro group (-NO2) conjugated with a benzene ring in the this compound structure results in strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is selected as it provides a strong signal for the analyte and is a common wavelength for detecting aromatic compounds, ensuring high sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for implementing the HPLC analysis.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

This compound Reference Standard (>99.5% purity).

-

Acetonitrile (HPLC grade).

-

Formic Acid (ACS grade or higher).

-

Water (HPLC grade or Milli-Q).

-

-

Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 50 mg of this compound Reference Standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the mobile phase and mix.

-

-

Sample Solution (100 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Transfer it to a 250 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

-

Analysis Workflow

The overall experimental workflow is designed to ensure systematic and reproducible analysis.

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol

The analytical procedure must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines.[2][6][7]

Specificity (Forced Degradation)

Specificity ensures that the method can accurately measure the analyte without interference from potential impurities or degradation products.[8] Forced degradation studies are performed by subjecting the sample to harsh conditions.

-

Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl; heat at 80°C for 2 hours, then neutralize.[9]

-

Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH; heat at 80°C for 2 hours, then neutralize.[9]

-

Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂; store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample at 105°C for 48 hours, then prepare the solution.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation peaks with a resolution (Rs) > 2.0.

Linearity

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration.

-

Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

-

Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 50 | 498,500 |

| 75 | 751,200 |

| 100 | 999,800 |

| 125 | 1,252,000 |

| 150 | 1,501,500 |

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to samples spiked with known amounts of the analyte.[10]

-

Procedure: Spike a sample matrix (or placebo) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.

-

Analysis: Calculate the percentage recovery for each sample.

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% (n=3) | 80.0 | 79.8 | 99.75% |

| 100% (n=3) | 100.0 | 100.5 | 100.50% |

| 120% (n=3) | 120.0 | 119.4 | 99.50% |

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[2]

-

Repeatability (Intra-day Precision): Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

| Precision Type | Assay Result (% Purity) | Mean % Purity | % RSD |

| Repeatability (n=6) | 99.8, 99.9, 99.7, 99.8, 100.1, 99.9 | 99.87 | 0.15% |

| Intermediate (n=6) | 99.6, 99.5, 99.8, 99.7, 99.4, 99.6 | 99.60 | 0.14% |

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

-

LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

-

LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.

-

Determination: Typically calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters.

-

Parameters to Vary:

-

Flow Rate (± 0.1 mL/min)

-

Mobile Phase Composition (± 2% organic content)

-

Column Temperature (± 2 °C)

-

-

Analysis: Analyze a system suitability solution under each varied condition.

Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits, and the assay result should not be significantly affected.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and robust system for determining the purity of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is trustworthy and suitable for its intended purpose in a regulated quality control environment. By explaining the scientific rationale behind each experimental choice, this guide empowers researchers and scientists to not only replicate the protocol but also to understand and troubleshoot the analysis effectively.

References

-

Skidan, I., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem. [Link]

-

Hillebrand, E. (2011). HPLC determination of three N-nitrosamine compounds including N-nitrosodiethanolamine ( NDELA ) using HPLC with post-column photochemical and chemical derivatization. Semantic Scholar. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Hashem, A., et al. (2018). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

-

SIELC Technologies. (2018). 3-Nitrobenzamide. SIELC Technologies. [Link]

-

Skidan, I., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

Islam, M., et al. (2020). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

-

Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Docuchem. [Link]

-

Patel, D., et al. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

El-Deen, A. K., et al. (2024). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]

-

Dongala, T. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

Sources

- 1. This compound|CAS 2433-21-8 [benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 9. ijnrd.org [ijnrd.org]

- 10. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

troubleshooting incomplete reduction of N,N-diethyl-3-nitrobenzamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N-diethyl-3-aminobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reduction of N,N-diethyl-3-nitrobenzamide. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, its multi-step nature, proceeding through nitroso and hydroxylamine intermediates, presents opportunities for incomplete reactions and the formation of undesired side products.[1][2] This guide will help you navigate these challenges to achieve a high yield of your desired aniline.

Troubleshooting Guide: From Incomplete Reactions to Pure Product

This section addresses the most common and specific problems encountered during the reduction of this compound.

Q1: My reaction has stalled. TLC and LC-MS analysis show a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

A1: Low or incomplete conversion is a frequent issue that typically points to problems with reagents, reaction conditions, or solubility. Let's break down the potential causes.

-

Cause 1: Reagent/Catalyst Inactivity.

-

Expertise & Experience: Catalytic hydrogenation is a highly effective method, but the catalyst's activity is paramount.[3][4] Palladium on carbon (Pd/C) can be pyrophoric and lose activity through improper handling or storage.[1] Similarly, the surface of metal powders used in metal/acid reductions (e.g., Fe, Sn, Zn) can oxidize over time, reducing their effectiveness. Reagents like sodium dithionite can also decompose during storage.[5]

-

Trustworthiness (Self-Validation):

-

Catalytic Hydrogenation: Always use a fresh batch of catalyst from a reputable supplier. If you suspect your catalyst is old, consider purchasing a new one. Ensure the reaction is adequately purged with an inert gas (N₂ or Ar) before introducing hydrogen.

-

Metal/Acid Reductions: Use finely powdered, high-purity metals.[5] For iron, using "reduced iron powder" is often recommended.[1] Pre-activation of the metal by washing with dilute acid can sometimes improve results.

-

Stoichiometric Reagents: Ensure you are using the correct molar equivalents of your reducing agent. For metal/acid systems like SnCl₂ or Fe, a significant excess is often required.[6][7]

-

-

-

Cause 2: Poor Solubility.

-

Expertise & Experience: The starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.[5] this compound is a relatively nonpolar molecule.

-

Trustworthiness (Self-Validation):

-

If using catalytic hydrogenation with a polar solvent like ethanol, consider adding a co-solvent like THF or ethyl acetate to improve the solubility of the starting material.

-

For metal/acid reductions, protic solvents like ethanol, acetic acid, or a mixture (e.g., EtOH/water) are common and generally effective.[5][7] Ensure your substrate is fully dissolved at the reaction temperature.

-

-

-

Cause 3: Inadequate Reaction Conditions.

-

Expertise & Experience: While many reductions proceed smoothly at room temperature, some require thermal energy to overcome the activation barrier.[5] For catalytic hydrogenations, insufficient hydrogen pressure can also be a limiting factor.

-

Trustworthiness (Self-Validation):

-

Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress by TLC. Be aware that excessive heat can sometimes promote side reactions.[5]

-

Hydrogen Pressure: If using a balloon of hydrogen, ensure there are no leaks. For more stubborn reductions, using a Parr shaker or a similar hydrogenation apparatus to increase the H₂ pressure (e.g., to 50 psi) can dramatically increase the reaction rate.

-

-

Q2: My reaction is messy. I'm seeing multiple spots on my TLC plate, and mass spectrometry suggests the presence of hydroxylamine, nitroso, or azoxy/azo byproducts. How can I improve selectivity?

A2: The formation of these intermediates is a classic sign that the reduction is not proceeding to completion. The key is to select conditions that favor the full six-electron reduction to the aniline.

-

Expertise & Experience: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a sequential process.[1] The initial reduction forms a nitroso intermediate (Ar-NO), which is then reduced to a hydroxylamine (Ar-NHOH), and finally to the amine.[1][8] The nitroso intermediate can also react with the final aniline product to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar).[1] Accumulation of these intermediates means the later reduction steps are slow or inhibited.

-

Trustworthiness (Self-Validation):

-

Choice of Reducing Agent: Some reagents are more prone to stopping at intermediate stages. While powerful, lithium aluminum hydride (LiAlH₄) is known to reduce aromatic nitro compounds to azo products and should be avoided for this transformation.[3] Catalytic hydrogenation (H₂/Pd-C) and dissolving metal reductions like Fe/NH₄Cl or SnCl₂/HCl are generally more reliable for producing the aniline.[1][3]

-

Sufficient Reducing Power: Ensure you have enough reducing agent and that the reaction is allowed to run long enough. An insufficient amount of reductant is a primary cause of intermediate buildup.

-

pH Control: The pH of the medium can significantly influence the reaction pathway. Acidic conditions, as used in Fe/HCl or SnCl₂/HCl reductions, generally favor the complete reduction to the amine.[6]

-

Additives for Catalytic Hydrogenation: In some industrial processes, additives are used to prevent the accumulation of hydroxylamines. For example, catalytic amounts of vanadium compounds have been shown to accelerate the reduction of the hydroxylamine intermediate, preventing its buildup and subsequent side reactions.[9]

-

-

Visualization: Nitro Reduction Pathway and Side Reactions

Caption: The stepwise reduction of a nitroarene and a common side reaction pathway.

Q3: The reduction seems complete, but I am struggling with the workup. Using SnCl₂/HCl resulted in intractable emulsions and precipitates. How can I effectively isolate my product?

A3: Workup challenges, especially with tin-based reductions, are well-documented.[10] The formation of tin hydroxides during basification creates a gelatinous precipitate that complicates extractions.

-

Expertise & Experience: The goal of the workup is to neutralize the acid, remove the metal salts, and extract the free amine product into an organic solvent. The key is to manage the precipitation of the metal salts.

-

Trustworthiness (Self-Validation):

-

Filter Before Extraction: After the reaction is complete, cool the mixture and filter it through a pad of Celite (diatomaceous earth) to remove the bulk of the solid metal oxides/hydroxides.

-

Careful Basification: Pour the reaction mixture into a large volume of ice water.[10] Slowly and carefully add a base (e.g., 10-20% aq. NaOH or NaHCO₃) with vigorous stirring until the pH is basic (pH 8-10). Do not exceed a pH of 8 if using sodium bicarbonate.[10] This precipitates the remaining tin salts.

-

Alternative Workup (for SnCl₂): An alternative is to perform the reaction in ethanol. After completion, pour the mixture into a large volume of ice water and neutralize carefully with NaHCO₃ to a pH just under 8. This can sometimes result in less problematic precipitates.[10]

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The solids can sometimes be filtered again after extraction.

-

Consider an Alternative Reagent: If workup issues persist, switching to a different reducing agent is often the most practical solution. An Fe/NH₄Cl reduction is often preferred because the resulting iron oxides are granular and much easier to filter off, simplifying the workup significantly.[1][11]

-

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this transformation? A: There is no single "best" agent, as the choice depends on available equipment, scale, and tolerance for other functional groups. See the table below for a comparison. Catalytic hydrogenation with Pd/C is very clean and high-yielding but requires specialized equipment.[3][4] For general laboratory use, Fe/NH₄Cl in an ethanol/water mixture is often an excellent choice due to its chemoselectivity, low cost, and straightforward workup.[1][11]

Q: Will the amide functional group in my molecule be reduced? A: The amide group is generally stable to the most common nitro reduction conditions. Reagents like H₂/Pd-C, Fe/HCl, Fe/NH₄Cl, and SnCl₂/HCl are highly chemoselective for the nitro group and will not reduce the amide.[1][12][13] However, stronger reducing agents like LiAlH₄ are not chemoselective and will reduce both functional groups, so they should be avoided.[1][3]

Q: How do I monitor the reaction progress effectively? A: Thin-layer chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (more nonpolar) and the product amine (more polar). A mixture of hexane and ethyl acetate (e.g., 1:1) is a good starting point.[14] The starting nitrobenzamide will have a lower Rf value than the product aminobenzamide. Staining with potassium permanganate or visualization under UV light can help. For more precise monitoring, LC-MS is ideal.

Data Presentation & Protocols

Comparison of Common Reduction Methods

| Reagent System | Advantages | Disadvantages & Common Issues | Amide Chemoselectivity |

| H₂/Pd-C | High yield, clean reaction, atom economical.[1][3] | Requires H₂ gas source & specialized equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[1][3] | Excellent |

| Fe/HCl or Fe/AcOH | Inexpensive, effective, and uses common lab reagents.[3][6] | Highly acidic conditions; workup can be difficult due to iron salt precipitation.[1] | Excellent |

| SnCl₂/HCl | Mild and chemoselective for many functional groups.[3][4] | Workup is notoriously difficult due to the formation of gelatinous tin salts.[10][13] Tin is also a more expensive and toxic heavy metal.[13] | Excellent |

| Fe/NH₄Cl | Mild, neutral conditions; excellent chemoselectivity; workup is much easier than Fe/HCl as iron oxides are easily filtered.[1][11] | Slower than acidic methods; requires heating. | Excellent |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation flask.

-

Add 10% Pd/C catalyst (typically 5-10 mol % Pd).

-

Seal the flask, evacuate the atmosphere, and backfill with nitrogen gas (repeat 3 times).

-

Introduce hydrogen gas (H₂), either from a balloon or by connecting to a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature or with gentle heating (40 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should be kept wet with solvent and disposed of properly.

-

Concentrate the filtrate under reduced pressure to yield the crude N,N-diethyl-3-aminobenzamide.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

-

Add ammonium chloride (NH₄Cl, typically 4-5 eq) and iron powder (Fe, typically 3-5 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

-

Once complete, cool the reaction to room temperature and filter the hot suspension through a pad of Celite.

-

Wash the filter cake thoroughly with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The remaining aqueous solution can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Visualization: Troubleshooting Workflow

Caption: A decision tree for troubleshooting incomplete nitro group reductions.

References

-

Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

-

Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1325–1336. [Link]

-

Klyuev, M. V., & Weinstein, E. F. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(4). [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

MDPI. (2021). N,N-Diethyl-3-methylbenzamide. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction (Fe). [Link]

- Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.